molecular formula C₂₉H₃₄N₆O·3HCl B1145261 A 419259 CAS No. 479501-40-1

A 419259

Cat. No.: B1145261
CAS No.: 479501-40-1
M. Wt: 482.6236463
InChI Key:
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Mechanism of Action

A 419259, also known as RK 20449 or 7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine, is a broad-spectrum pyrrolo-pyrimidine inhibitor . This compound has been extensively studied for its potential therapeutic applications and its mechanism of action is quite intriguing.

Target of Action

This compound primarily targets the Src family kinases (SFKs), including Src, Lck, and Lyn . These kinases play crucial roles in cellular proliferation, survival, and differentiation . In addition, this compound also targets HCK, a member of the Src family kinases .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity. It shows inhibitory effects for Src, Lck, and Lyn with IC50 values of 9 nM, <3 nM, and <3 nM, respectively . This compound induces a closed conformation in Fgr, another Src family kinase, with the SH3 and SH2 domains engaging the SH2-kinase linker and C-terminal tail, respectively .

Biochemical Pathways

The inhibition of Src family kinases by this compound affects several biochemical pathways. It suppresses the proliferation of Chronic Myelogenous Leukemia (CML) cell lines and induces apoptosis . It also inhibits acute myeloid leukemia (AML) stem cell proliferation both in vitro and in vivo .

Result of Action

The inhibition of Src family kinases by this compound leads to several molecular and cellular effects. It suppresses the proliferation of CML cell lines and induces apoptosis . In addition, it inhibits the overall SFK activity in CML cell lines and blocks Src kinase activation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of A 419259 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: A 419259 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolo-pyrimidine compounds .

Scientific Research Applications

A 419259 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

    Biology: Employed in cell biology research to investigate the role of Src family kinases in cell proliferation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for diseases involving aberrant kinase activity, such as cancer.

    Industry: Utilized in the development of kinase inhibitors for pharmaceutical applications

Comparison with Similar Compounds

Uniqueness: A 419259 is unique due to its high selectivity towards Src family kinases and its ability to induce apoptosis at low concentrations. Its broad-spectrum inhibitory activity makes it a valuable tool for studying kinase signaling pathways and developing targeted therapies .

Properties

IUPAC Name

7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N6O/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVSOQRNTAPCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364042-47-7
Record name A 419259
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364042477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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